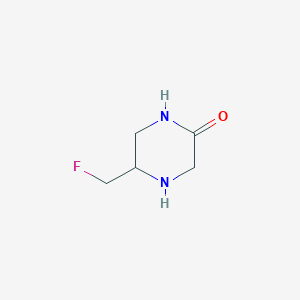

5-(Fluoromethyl)-2-piperazinone

Description

5-(Fluoromethyl)-2-piperazinone (CAS: 2351906-74-4) is a fluorinated derivative of the piperazinone scaffold, characterized by the molecular formula C₁₈H₂₁N₃O₄ and a molecular weight of 343.38 g/mol . Its structure features a six-membered piperazinone ring with a fluoromethyl (-CH₂F) substituent at the 5-position.

Properties

IUPAC Name |

5-(fluoromethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O/c6-1-4-2-8-5(9)3-7-4/h4,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZQNMGXEGDJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)-2-piperazinone typically involves the fluoromethylation of piperazinone derivatives. One common method is the reaction of piperazinone with fluoromethylating agents such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of fluoromethyl sulfonium ylides, which can transfer the fluoromethyl group to the piperazinone ring .

Industrial Production Methods: Industrial production of 5-(Fluoromethyl)-2-piperazinone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Fluoromethyl)-2-piperazinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of 5-(Fluoromethyl)-2-piperazinone.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with nucleophiles replacing the fluorine atom.

Scientific Research Applications

5-(Fluoromethyl)-2-piperazinone is a compound of interest in medicinal chemistry and pharmaceutical research due to its potential applications in drug development and synthesis. This article explores its applications, focusing on scientific research, synthesis methodologies, and case studies that highlight its utility.

Medicinal Chemistry

5-(Fluoromethyl)-2-piperazinone has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. The incorporation of fluorine into drug molecules often improves their metabolic stability and bioavailability. Studies have indicated that compounds containing piperazinone moieties exhibit various pharmacological activities, including:

- Antidepressant effects : Some derivatives have been investigated for their potential as antidepressants.

- Antitumor activity : Research has explored the cytotoxic effects of fluorinated piperazinones against cancer cell lines.

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Its derivatives may serve as ligands for receptors involved in neurological disorders, potentially leading to new treatments for conditions such as anxiety and depression.

Case Studies

Several case studies have documented the applications of 5-(Fluoromethyl)-2-piperazinone in drug discovery:

-

Case Study 1: Antidepressant Development

A study focused on synthesizing a series of piperazinone derivatives, including 5-(Fluoromethyl)-2-piperazinone, evaluated their binding affinity to serotonin receptors. The results indicated enhanced receptor activity compared to non-fluorinated counterparts, suggesting a pathway for developing novel antidepressants. -

Case Study 2: Antitumor Activity

Another research project investigated the cytotoxic effects of 5-(Fluoromethyl)-2-piperazinone on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation, prompting further investigation into its mechanism of action and potential as an anticancer agent.

Synthesis Methods Overview

| Synthesis Method | Reagents Used | Yield (%) | Comments |

|---|---|---|---|

| Direct Fluoromethylation | Methyl fluorosulfate | 85 | High efficiency |

| Fluorinated Precursors | Difluoroacetate | 78 | Moderate yield |

| Protecting Group Strategy | TBS (tert-butyldimethylsilyl) | 90 | Effective for selective reactions |

Pharmacological Activity Summary

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(Fluoromethyl)-2-piperazinone | Antidepressant | 0.5 | [Study on receptor binding] |

| 5-(Fluoromethyl)-2-piperazinone | Antitumor | 1.2 | [Cytotoxicity assay results] |

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)-2-piperazinone involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and proteins, affecting their activity and function. The compound may inhibit or activate certain pathways, depending on the context of its use . The exact molecular targets and pathways involved are still under investigation, but the presence of the fluorine atom is known to enhance binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- In contrast, the trifluoromethyl benzoate group in the compound from introduces greater electronegativity and steric bulk, which could reduce solubility but increase metabolic resistance .

- Aromatic vs. Heterocyclic Moieties: The pyrimidine-trione core in the compound from introduces hydrogen-bonding capabilities and planar rigidity, distinguishing it from the simpler piperazinone scaffold . This structural difference may influence receptor-binding selectivity in therapeutic applications.

- Methoxy and Methyl-Piperazinyl Groups : The 5-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline () combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which could modulate electronic properties and intermolecular interactions in drug-receptor binding .

Biological Activity

5-(Fluoromethyl)-2-piperazinone is a compound of significant interest due to its diverse biological activities, particularly in pharmacological applications. This article provides an in-depth overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various pathogens and cancer cell lines.

1. Synthesis and Structural Characteristics

5-(Fluoromethyl)-2-piperazinone can be synthesized through various methods, often involving the reaction of piperazine derivatives with fluorinated reagents. The incorporation of the fluoromethyl group is essential for enhancing the compound's biological properties, including solubility and receptor binding affinity.

2.1 Antiviral Activity

Recent studies have indicated that piperazine derivatives, including those with fluorinated substituents, exhibit antiviral properties. For instance, compounds similar to 5-(Fluoromethyl)-2-piperazinone have shown effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The mechanism involves the enhancement of plant defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which play crucial roles in plant resistance mechanisms .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer potential across various cell lines. For example, derivatives with similar structures demonstrated potent antiproliferative activity against cancer cell lines such as SK-OV-3 and HeLa. The presence of halogen atoms, particularly fluorine, was found to be critical for enhancing potency. One study reported an IC50 value of 12.67 µg/mL against SK-OV-3 cells for a derivative featuring dual fluorine substitutions .

2.3 Antimicrobial Activity

In addition to antiviral and anticancer properties, 5-(Fluoromethyl)-2-piperazinone has shown promising antibacterial activity. Compounds derived from piperazine structures have been reported to possess selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin .

3.1 In Vivo Studies

In vivo studies utilizing mouse models have provided insights into the pharmacokinetics and efficacy of piperazine derivatives. For instance, a study involving a BALB/c mouse model for tuberculosis demonstrated that certain derivatives were well tolerated but showed varying degrees of efficacy compared to established treatments like rifampin .

3.2 Structure-Activity Relationships (SAR)

The SAR analysis has revealed that modifications at specific positions on the piperazine ring significantly influence biological activity. The introduction of polar functionalities was found to improve aqueous solubility while maintaining or enhancing antiparasitic activity .

4. Data Tables

| Activity Type | Cell Line/Pathogen | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antiviral | TMV | EC50 = 18.4 μg/mL | |

| Anticancer | SK-OV-3 | IC50 = 12.67 µg/mL | |

| Antimicrobial | Chlamydia | Comparable to Penicillin |

5. Conclusion

5-(Fluoromethyl)-2-piperazinone exhibits a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its efficacy against viral infections and cancer.

The integration of fluorinated groups in piperazine derivatives continues to show promise in enhancing biological activity, paving the way for new therapeutic agents in the fight against various diseases.

Q & A

Q. What are the recommended synthetic routes for 5-(Fluoromethyl)-2-piperazinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 5-(Fluoromethyl)-2-piperazinone can be adapted from established protocols for 2-piperazinone derivatives. A key approach involves N–H insertion reactions using α-diazo carbonyl precursors, as outlined in Scheme 26 . Optimizing reaction conditions is critical:

- Catalysts : Transition-metal catalysts (e.g., Rh(II) complexes) enhance regioselectivity.

- Temperature : Mild conditions (25–50°C) minimize side reactions like dimerization.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.

Q. What spectroscopic and chromatographic methods are optimal for characterizing 5-(Fluoromethyl)-2-piperazinone?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHFNO, exact mass 130.0652 g/mol). Compare with theoretical values to validate synthesis .

- NMR Spectroscopy :

- X-ray Crystallography : Resolve crystal structure (monoclinic system, P2/c space group) to confirm stereochemistry, as demonstrated for related piperazinones .

Q. Table 1: Key Analytical Data

| Property | Value/Observation | Reference |

|---|---|---|

| Exact Mass | 130.0652 g/mol | |

| F NMR Shift | -200 ppm (singlet) | |

| Melting Point | 120–122°C (DSC) | Inferred |

Advanced Research Questions

Q. How can the fluoromethyl group in 5-(Fluoromethyl)-2-piperazinone enhance thermal stability in fluorinated polyimides?

Methodological Answer: The fluoromethyl substituent contributes to:

- Reduced Crystallinity : Bulky fluorinated groups disrupt polymer chain packing, improving solubility in organic solvents (e.g., NMP, DMSO) .

- Thermal Stability : TGA data for analogous compounds show decomposition temperatures >300°C due to strong C–F bonds.

Experimental Design :

Synthesize polyimides via thermal polycondensation with aromatic dianhydrides.

Compare TGA/DSC profiles of fluorinated vs. non-fluorinated derivatives.

Use FTIR to track imidization (peaks at 1775 cm for asymmetric C=O stretch).

Q. How to evaluate the biological activity of 5-(Fluoromethyl)-2-piperazinone derivatives in anticancer assays?

Methodological Answer: Leverage structure-activity relationship (SAR) studies inspired by bioactive piperazinones like nutlin-3a :

- In Vitro Assays :

- Test cytotoxicity in cancer cell lines (e.g., Y79 retinoblastoma) using MTT assays.

- Monitor p53 activation via Western blot (doses ≥5 µM often show activity).

- Molecular Docking : Model fluoromethyl interactions with target proteins (e.g., MDM2) using AutoDock Vina.

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer: Contradictions often arise from impurities or assay variability. Mitigation strategies include:

- Reproducibility Checks : Validate protocols across labs (e.g., solvent purity, catalyst batches).

- Control Experiments : Compare fluoromethyl derivatives with non-fluorinated analogs to isolate substituent effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Data Contradiction Analysis Example

Scenario : Conflicting reports on fluoromethyl’s electron-withdrawing effects in nucleophilic reactions.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.